molecular formula C18H16ClFN2O3 B2705397 methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396579-66-0

methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2705397
CAS No.: 1396579-66-0
M. Wt: 362.79
InChI Key: UEJKCAHWKUJGIE-UHFFFAOYSA-N
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Description

Methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with a methyl carbamate group at position 2 and a (3-chloro-4-fluorophenyl)carbamoyl moiety at position 1. This compound is structurally analogous to intermediates described in pharmaceutical patents targeting enzyme inhibition or receptor modulation, particularly in central nervous system (CNS) disorders or metabolic diseases . Its synthesis typically involves multi-step procedures, including carbamate formation via reactions with methyl chloroformate and coupling of substituted phenyl carbamoyl groups under reflux conditions .

Properties

IUPAC Name

methyl 1-[(3-chloro-4-fluorophenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3/c1-25-18(24)22-9-8-11-4-2-3-5-13(11)16(22)17(23)21-12-6-7-15(20)14(19)10-12/h2-7,10,16H,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJKCAHWKUJGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((3-chloro-4-fluorophenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets, modulation of cellular pathways, and implications in drug development.

Chemical Structure and Properties

The compound's structure features a dihydroisoquinoline core with a carbamoyl group and a chloro-fluoro-substituted phenyl ring. The molecular formula is approximately C16H15ClFN2O3C_{16}H_{15}ClFN_2O_3 with a molecular weight of around 320 g/mol.

PropertyValue
Molecular FormulaC₁₆H₁₅ClFN₂O₃
Molecular Weight~320 g/mol
IUPAC NameThis compound
SolubilityModerate in organic solvents (e.g., ethanol)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from 3-chloro-4-fluoroaniline and dihydroisoquinoline derivatives. Key steps include acylation and cyclization reactions, often utilizing solvents like dichloromethane or acetic acid to optimize yield and purity.

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating cellular signaling pathways related to apoptosis and cell proliferation. This interaction may lead to significant pharmacological effects, making it a candidate for further investigation in therapeutic applications.

Biological Activity

Research indicates that isoquinoline derivatives exhibit diverse biological activities, including:

  • Anticancer Activity : Some studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects.
  • Antimicrobial Properties : Isoquinolines are often evaluated for their antimicrobial activity. Compounds within this class have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticancer Studies : A study evaluated the cytotoxic effects of isoquinoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cell death induced by certain derivatives, suggesting a promising avenue for cancer treatment.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of isoquinoline derivatives, revealing notable activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Structural Differences : Replaces the 1-carbamoyl group with a ketone (4-oxo) and uses an ethyl ester instead of methyl.
  • Applications : Often used as a precursor in medicinal chemistry for further functionalization .

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

  • Structural Differences : Substitutes the methyl carbamate with a carboxamide linked to a 4-fluorophenyl-oxadiazole group.
  • The 4-fluorophenyl group may confer metabolic stability over the 3-chloro-4-fluorophenyl analog due to reduced steric hindrance .

tert-Butyl 1-(Aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Structural Differences: Features a tert-butyl carbamate and an aminomethyl group at position 1.
  • Functional Implications: The bulky tert-butyl group improves proteolytic stability, while the aminomethyl substituent allows for further derivatization (e.g., conjugation with targeting moieties). This contrasts with the methyl carbamate in the target compound, which is more labile under physiological conditions .

Methyl 1-Methoxyisoquinoline-3-carboxylate

  • Structural Differences : Contains a methoxy group at position 1 and a carboxylate at position 3 instead of the carbamoyl-carbamate system.
  • This compound is often employed in photodynamic therapy due to its planar structure .

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